molecular formula C8H3ClF4O2 B150782 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 129931-45-9

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B150782
M. Wt: 242.55 g/mol
InChI Key: UINXNXRHKMRASA-UHFFFAOYSA-N
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Patent
US08329939B2

Procedure details

To an aqueous solution of sodium hypochlorite (100.3 g, 134.7 mmol, 1.22 equiv.) and potassium bromide (13.5 g, 112.3 mmol, 1.02 equiv.) in sodium hydroxide solution (32%, 34.5 g, 276.0 mmol, 2.50 equiv.) was added slowly (during 35 min) at 50° C. 3-chloro-2-fluoro-5-trifluoromethyl-benzaldehyde (25.0 g, 110.4 mmol). The reaction mixture was stirred at 50° C. for 60 min, cooled to ambient temperature and quenched upon addition of sodium sulfite (60.4 g, 474.5 mmol, 4.3 equiv.) in water (450 ml) to give a clear yellow solution. The solution was treated with HCl (25%, 100 ml, 788.7 mmol, 7.14 equiv.) adjusting the pH to <2. The formed precipitate was extracted with toluene (300 ml), the organic phase was washed with a solution of sodium chloride (5%, 100 ml), dried over sodium sulfate and the solvents were removed under vacuum to give the crude product as light yellow solid. The crude product was dissolved in hot cyclohexane (125 ml), and the solution was cooled to ambient temperature, whereupon white crystals precipitated. The crystals were filtered off, washed with cyclohexane (25 ml) and dried under vacuum until weight constancy to give the title compound as white crystals (23.0 g, 85.8% yield). MS (EI): m/z 241.1 ([M−H]−, 100%). 1H-NMR (DMSO, 400 MHz): δ 14.08 (br s, 1H), 8.37-8.35 (dd, 1H), 8.11-8.09 (dd, 1H).
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
60.4 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
solvent
Reaction Step Five
Yield
85.8%

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[Br-].[K+].[OH-].[Na+].[Cl:8][C:9]1[C:10]([F:21])=[C:11]([CH:14]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=1)[CH:12]=[O:13].S([O-])([O-])=[O:23].[Na+].[Na+].Cl>O.C1CCCCC1>[Cl:8][C:9]1[C:10]([F:21])=[C:11]([CH:14]=[C:15]([C:17]([F:19])([F:20])[F:18])[CH:16]=1)[C:12]([OH:23])=[O:13] |f:0.1,2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
100.3 g
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
13.5 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
34.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=C(C1)C(F)(F)F)F
Step Three
Name
Quantity
60.4 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
to give a clear yellow solution
EXTRACTION
Type
EXTRACTION
Details
The formed precipitate was extracted with toluene (300 ml)
WASH
Type
WASH
Details
the organic phase was washed with a solution of sodium chloride (5%, 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product as light yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to ambient temperature, whereupon white crystals
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with cyclohexane (25 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum until weight constancy

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 85.8%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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